molecular formula C6H7NOS B1605579 2-(Methylsulfinyl)pyridine CAS No. 21948-75-4

2-(Methylsulfinyl)pyridine

Cat. No. B1605579
CAS RN: 21948-75-4
M. Wt: 141.19 g/mol
InChI Key: UWYSBYGJIUSXBJ-UHFFFAOYSA-N
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Description

“2-(Methylsulfinyl)pyridine” is a chemical compound with the molecular formula C6H7NOS . Its average mass is 141.191 Da and its mono-isotopic mass is 141.024841 Da .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular structure of “2-(Methylsulfinyl)pyridine” consists of 16 bonds in total, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 sulfoxide, and 1 Pyridine .


Physical And Chemical Properties Analysis

“2-(Methylsulfinyl)pyridine” has a density of 1.3±0.1 g/cm3, a boiling point of 308.5±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 140.3±20.4 °C . The compound has a molar refractivity of 38.0±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 109.7±5.0 cm3 .

Safety and Hazards

The safety information for “2-(Methylsulfinyl)pyridine” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-methylsulfinylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSBYGJIUSXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944543
Record name 2-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)pyridine

CAS RN

21948-75-4
Record name 2-Methylsulfinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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